1-(4-Biphenylyl)cyclopentanemethanamine
Description
1-(4-Biphenylyl)cyclopentanemethanamine is a synthetic organic compound featuring a cyclopentane ring substituted with a biphenyl group and a methanamine moiety.
Properties
Molecular Formula |
C18H21N |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
[1-(4-phenylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C18H21N/c19-14-18(12-4-5-13-18)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14,19H2 |
InChI Key |
HATRQNHQKSVVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Biphenylyl)cyclopentanemethanamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Cyclopentane Formation: The cyclopentane ring can be introduced through various methods, including cyclization reactions.
Methanamine Introduction: The methanamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Biphenylyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
1-(4-Biphenylyl)cyclopentanemethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in:
- Ring size : Cyclopentane vs. cyclobutane (e.g., 1-(4-Biphenylyl)cyclobutanemethanamine, CAS 1897180-24-3) .
- Substituents on the aromatic ring : Halogens (Cl, F, Br), nitro groups, or biphenyl extensions.
- Functional groups : Methanamine (-CH2NH2) vs. nitrile (-CN) (e.g., 1-(4-Biphenylyl)cyclopentanecarbonitrile, ) .
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-(4-Biphenylyl)cyclopentanemethanamine is a compound of increasing interest in pharmacology due to its unique structural features and potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Overview
The compound consists of a biphenyl moiety linked to a cyclopentanemethanamine framework. The biphenyl group, characterized by two phenyl rings, enhances the compound's lipophilicity and potential for interacting with various biological targets. The cyclopentanemethanamine structure contributes to its pharmacological profile through the amine group, which can participate in hydrogen bonding and ionic interactions with biological macromolecules.
Pharmacological Profile
This compound exhibits significant biological activity across various pharmacological contexts. Its interactions with biological targets suggest potential applications in treating several conditions. Key areas of interest include:
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant effects, potentially through modulation of neurotransmitter systems.
- Anticancer Properties : The structural similarities to other known anticancer agents suggest that it may inhibit tumor growth or induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Understanding the specific mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Current hypotheses include:
- Receptor Interaction : It may act on neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Bromophenyl)cyclopentanamine | Bromine substitution on phenyl | Potential anticancer properties |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | Chlorine substitution on phenyl | Anti-inflammatory effects |
| 1-Phenylcyclopentanecarbaldehyde | Aldehyde functional group | Antimicrobial activity |
| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | Fluorine substitution on phenyl | Antidepressant properties |
This table illustrates the diverse biological activities associated with similar compounds, highlighting the unique pharmacological profile of this compound.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Study on Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Anticancer Research : In vitro studies indicated that this compound inhibited the growth of specific cancer cell lines, showing promise for further investigation as an anticancer drug.
- Inflammation Modulation : Preliminary findings suggest that the compound can reduce markers of inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
